REACTION_CXSMILES
|
Cl.[CH2:2]1[C:6]2([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[CH2:5][CH2:4][NH:3]1.[CH3:19][C:20](OC(C)=O)=[O:21].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:2]1[C:6]2([CH2:7][CH2:8][NH:9][CH2:10][CH2:11]2)[CH2:5][CH2:4][N:3]1[C:20](=[O:21])[CH3:19] |f:0.1|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
Cl.C1NCCC12CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
TEA
|
Quantity
|
0.604 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.164 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
2.115 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for h
|
Type
|
CONCENTRATION
|
Details
|
Concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crude material which
|
Type
|
CUSTOM
|
Details
|
purified by SCX cartridge
|
Type
|
WASH
|
Details
|
washed with additional MeOH
|
Type
|
CUSTOM
|
Details
|
Product was recovered
|
Type
|
WASH
|
Details
|
eluting with 2M NH3 in MeOH
|
Type
|
CUSTOM
|
Details
|
Solvent evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1N(CCC12CCNCC2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 mg | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |